4-{2-METHYL-3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE
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Overview
Description
4-{2-METHYL-3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a morpholine ring, enhances its pharmacological properties and makes it a promising candidate for drug development .
Preparation Methods
The synthesis of 4-{2-METHYL-3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE involves several steps. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions . The reaction typically requires a catalyst, such as copper, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The final product is purified using techniques like flash chromatography .
Chemical Reactions Analysis
4-{2-METHYL-3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the morpholine ring
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{2-METHYL-3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE involves the inhibition of specific enzymes, such as CDK2/cyclin A2 . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-{2-METHYL-3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but lacks the morpholine ring, which may reduce its pharmacological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with different substitution patterns, leading to varied biological activities.
The presence of the morpholine ring in this compound enhances its inhibitory activity and makes it unique among similar compounds .
Properties
IUPAC Name |
4-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-17-22(19-10-6-3-7-11-19)23-24-20(18-8-4-2-5-9-18)16-21(27(23)25-17)26-12-14-28-15-13-26/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVYSBHCBCLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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